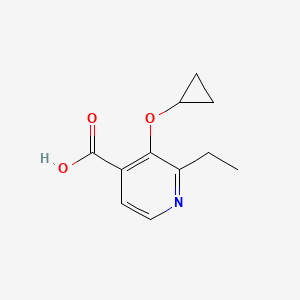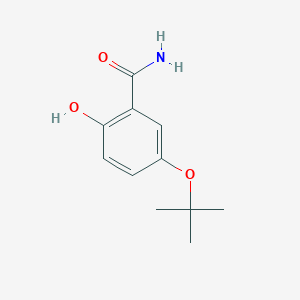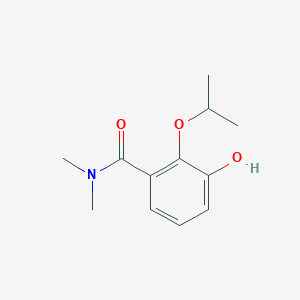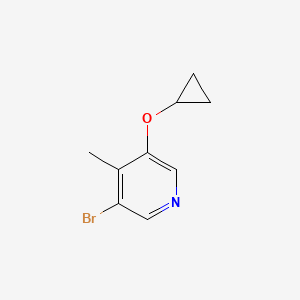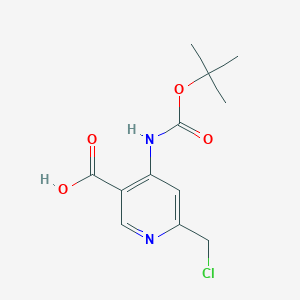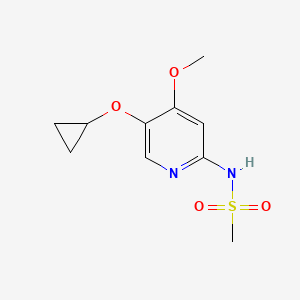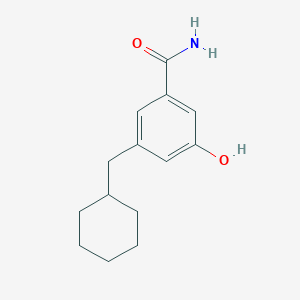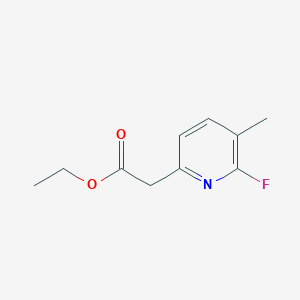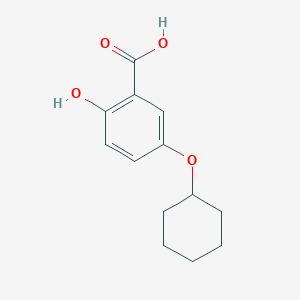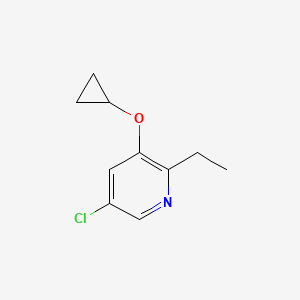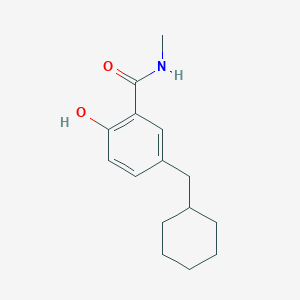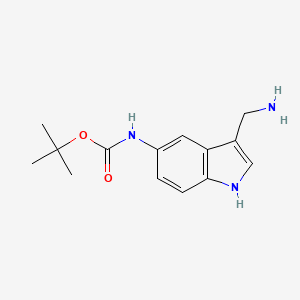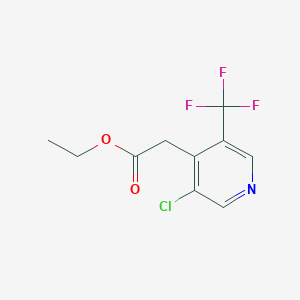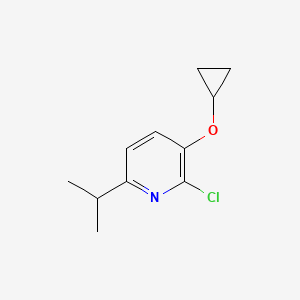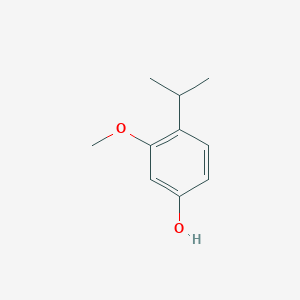
4-Isopropyl-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHOXY-4-(PROPAN-2-YL)PHENOL is a phenolic compound characterized by a methoxy group and an isopropyl group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-4-(PROPAN-2-YL)PHENOL typically involves the reaction of 4-isopropylphenol with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-METHOXY-4-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and alcohol derivatives .
Scientific Research Applications
3-METHOXY-4-(PROPAN-2-YL)PHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential in developing therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of 3-METHOXY-4-(PROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses and certain diseases . By inhibiting STAT3 activation, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
3-Methoxyphenol: Lacks the isopropyl group, resulting in different chemical properties and applications.
4-Isopropylphenol: Lacks the methoxy group, leading to variations in reactivity and biological activity.
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A synthetic analogue with distinct anti-inflammatory properties.
Uniqueness: 3-METHOXY-4-(PROPAN-2-YL)PHENOL is unique due to the presence of both methoxy and isopropyl groups, which confer specific chemical reactivity and biological activities. Its ability to inhibit STAT3 activation sets it apart from other phenolic compounds, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7,11H,1-3H3 |
InChI Key |
DWYUYSQKNLZYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


